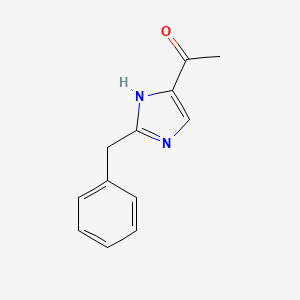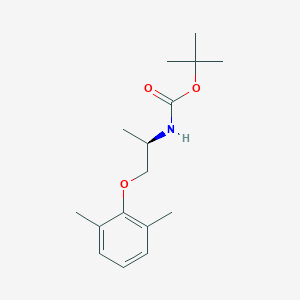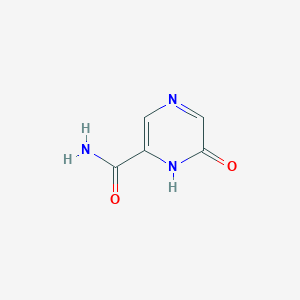![molecular formula C12H10N2O B12971920 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several methods. One notable method involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This process uses quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction is operationally simple and does not require a catalyst, making it an efficient and green approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route has been demonstrated through gram-scale synthesis . This suggests potential for industrial application, particularly in the production of antineoplastic agents.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the methyl group, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promising antineoplastic activity, making it a candidate for cancer research.
Medicine: The compound’s derivatives are being explored for their potential as therapeutic agents, particularly in oncology.
Mécanisme D'action
The mechanism of action of 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to antineoplastic effects.
Interacting with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: It may affect various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
Indolo[1,2-a]quinoxalin-4(5H)-one:
Benzimidazo[1,2-a]quinoxalin-4(5H)-one: Features a benzimidazole ring, which may confer distinct biological activities.
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
8-methyl-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O/c1-8-4-5-9-11(7-8)14-6-2-3-10(14)12(15)13-9/h2-7H,1H3,(H,13,15) |
Clé InChI |
HLLYPOZXERRROV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C3=CC=CN32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)





![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)




